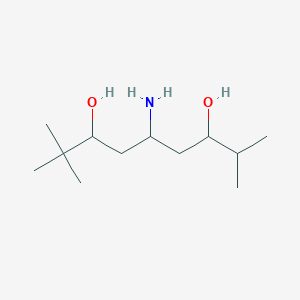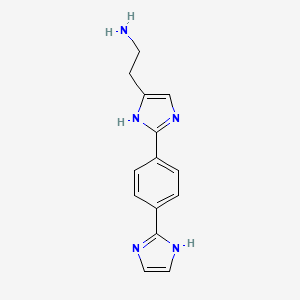
2-(2-(4-(1h-Imidazol-2-yl)phenyl)-3h-imidazol-4-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(4-(1H-Imidazol-2-yl)phenyl)-3H-imidazol-4-yl)ethanamine is a complex organic compound characterized by the presence of two imidazole rings. Imidazole is a five-membered planar ring with two nitrogen atoms at non-adjacent positions, which is crucial for the biological activity of these compounds. This compound is part of a broader class of chemicals synthesized for various biological evaluations and possesses unique structures that allow for diverse chemical reactions and properties.
Méthodes De Préparation
The synthesis of 2-(2-(4-(1H-Imidazol-2-yl)phenyl)-3H-imidazol-4-yl)ethanamine involves multi-step procedures. One common method includes cyclocondensation, Mannich reactions, and nucleophilic addition. For instance, a synthesis process might involve diacetyl, aromatic aldehyde, and 2-(piperazin-1-yl)ethanamine using a catalyst in ethanol. Industrial production methods often require precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-(2-(4-(1H-Imidazol-2-yl)phenyl)-3H-imidazol-4-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole derivatives with additional oxygen-containing functional groups, while reduction might produce more saturated compounds.
Applications De Recherche Scientifique
2-(2-(4-(1H-Imidazol-2-yl)phenyl)-3H-imidazol-4-yl)ethanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential role in enzyme inhibition and as a probe for biological pathways.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial, antitumor, and antiviral activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(2-(4-(1H-Imidazol-2-yl)phenyl)-3H-imidazol-4-yl)ethanamine involves its interaction with specific molecular targets and pathways. The imidazole rings allow it to bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparaison Avec Des Composés Similaires
2-(2-(4-(1H-Imidazol-2-yl)phenyl)-3H-imidazol-4-yl)ethanamine can be compared with other similar compounds, such as:
(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine: This compound has a similar imidazole structure but differs in the substitution pattern on the phenyl ring.
4-(Imidazol-1-yl)phenol: This compound contains an imidazole ring attached to a phenol group, which imparts different chemical properties and reactivity.
The uniqueness of this compound lies in its dual imidazole rings, which provide a versatile platform for various chemical modifications and biological interactions.
Propriétés
Numéro CAS |
106927-13-3 |
|---|---|
Formule moléculaire |
C14H15N5 |
Poids moléculaire |
253.30 g/mol |
Nom IUPAC |
2-[2-[4-(1H-imidazol-2-yl)phenyl]-1H-imidazol-5-yl]ethanamine |
InChI |
InChI=1S/C14H15N5/c15-6-5-12-9-18-14(19-12)11-3-1-10(2-4-11)13-16-7-8-17-13/h1-4,7-9H,5-6,15H2,(H,16,17)(H,18,19) |
Clé InChI |
GDTPUMRIWDGBIY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NC=CN2)C3=NC=C(N3)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-aminophenyl)sulfonylaniline;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B14329852.png)

![1,3-Bis(4-chlorophenyl)-5,8-diphenyl-2,6-diazabicyclo[2.2.2]oct-2-ene](/img/structure/B14329859.png)
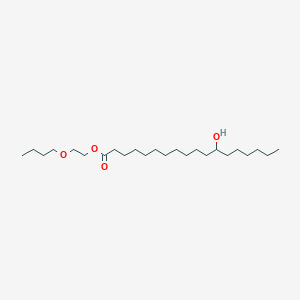
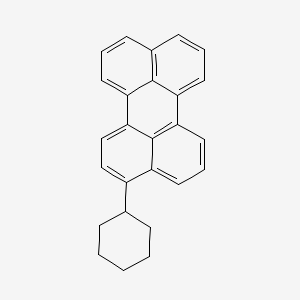
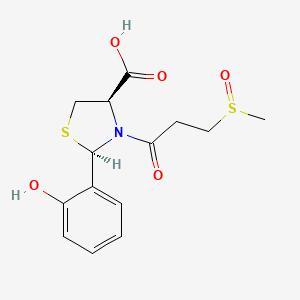


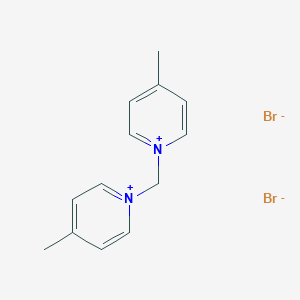
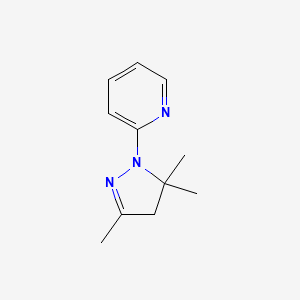
![1-[4-(Morpholin-4-yl)-1-(prop-1-en-2-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14329893.png)

